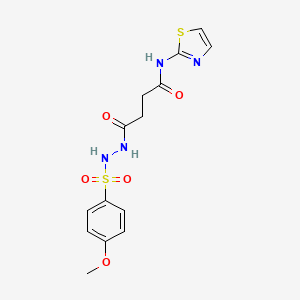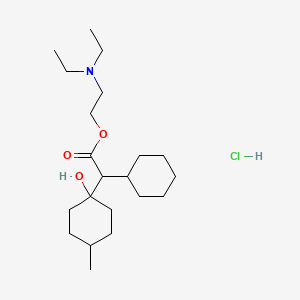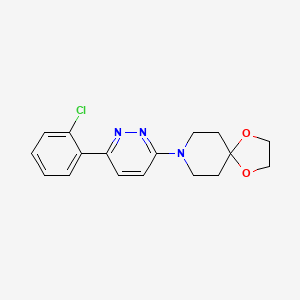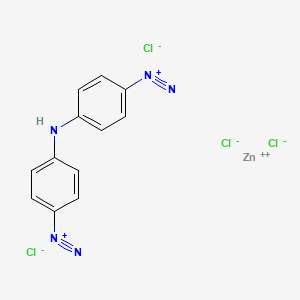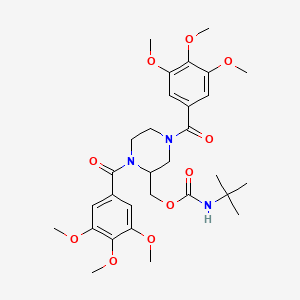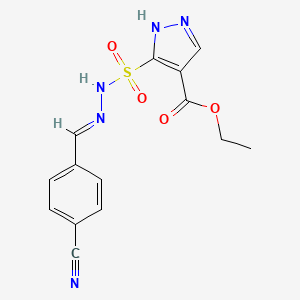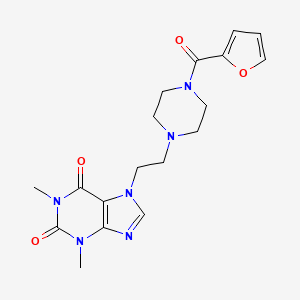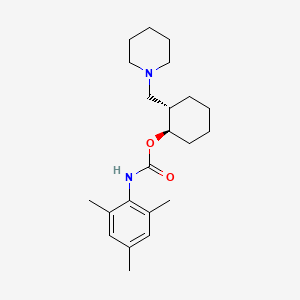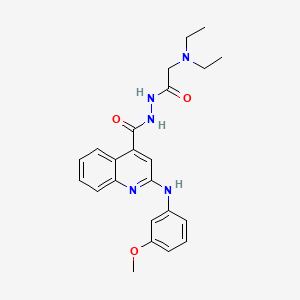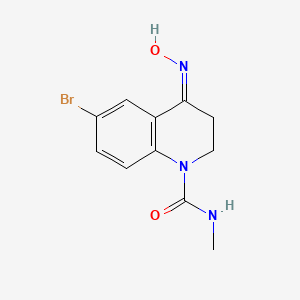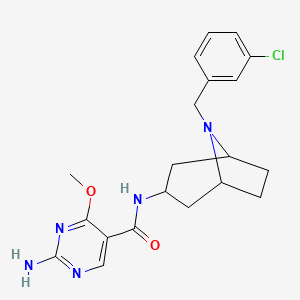
2-Amino-N-(8-(m-chlorobenzyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(8-(m-chlorobenzyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
The synthesis of 2-Amino-N-(8-(m-chlorobenzyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide involves multiple steps. The synthetic route typically starts with the preparation of the core pyrimidine structure, followed by the introduction of the amino group and the m-chlorobenzyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the m-chlorobenzyl moiety can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
2-Amino-N-(8-(m-chlorobenzyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(8-(m-chlorobenzyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
When compared to similar compounds, 2-Amino-N-(8-(m-chlorobenzyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide stands out due to its unique structural features and potential applications. Similar compounds include:
2-Amino-N-hydroxy-1,8-naphthyridine-3-carboxamidine: Known for its herbicidal properties.
(3-Chlorophenyl)methanamine: Used in the synthesis of various organic compounds.
Acetanilide: An analgesic and antipyretic agent with a simpler structure.
Properties
CAS No. |
84923-25-1 |
|---|---|
Molecular Formula |
C20H24ClN5O2 |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-amino-N-[8-[(3-chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H24ClN5O2/c1-28-19-17(10-23-20(22)25-19)18(27)24-14-8-15-5-6-16(9-14)26(15)11-12-3-2-4-13(21)7-12/h2-4,7,10,14-16H,5-6,8-9,11H2,1H3,(H,24,27)(H2,22,23,25) |
InChI Key |
SUKOHWNDVSUXJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1C(=O)NC2CC3CCC(C2)N3CC4=CC(=CC=C4)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


